2-Heptyn-4-ol, 1-(1-piperidinyl)-

Description

Nomenclature and Structural Representation in Academic Contexts

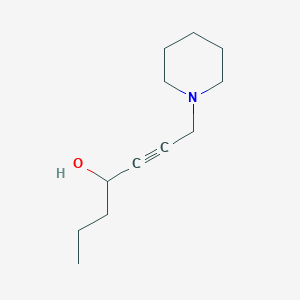

In academic literature, the compound is systematically named 1-(1-Piperidinyl)-2-heptyn-4-ol. This nomenclature precisely describes its molecular structure. The "1-(1-Piperidinyl)" portion indicates a piperidine (B6355638) ring attached at its nitrogen atom to the main carbon chain. "2-heptyn-4-ol" specifies a seven-carbon chain with a triple bond (alkyne) at the second carbon and a hydroxyl group (alcohol) at the fourth carbon.

The structural representation is crucial for understanding its chemical behavior. The molecule features a chiral center at the fourth carbon atom, which bears the hydroxyl group. This chirality implies the existence of enantiomers, which may exhibit different biological activities and chemical properties.

Table 1: Key Structural and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(1-Piperidinyl)-2-heptyn-4-ol |

| Molecular Formula | C12H21NO |

| CAS Number | 3518-76-1 nih.gov |

Importance of Alkyne-Functionalized Piperidine Derivatives in Contemporary Chemical Research

Piperidine derivatives are integral to pharmaceutical development and materials science. researchgate.net The incorporation of an alkyne functional group into a piperidine scaffold, as seen in 1-(1-Piperidinyl)-2-heptyn-4-ol, significantly broadens the scope of its potential applications. Alkynes are versatile functional groups that can participate in a wide array of chemical transformations, including cycloadditions, coupling reactions, and functional group interconversions. nih.govresearchgate.net This reactivity makes alkyne-functionalized piperidines valuable building blocks in the synthesis of more complex molecules. nih.gov

The piperidine moiety itself is a common structural feature in many biologically active compounds and approved drugs. researchgate.netresearchgate.net Its presence can influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for drug design. researchgate.net The combination of the piperidine ring and the alkyne group offers a unique platform for developing novel compounds with tailored properties.

Historical Perspectives on Related Propargylic Alcohols and Piperidine Scaffolds

The study of propargylic alcohols, which are alcohols containing a neighboring alkyne group, has a rich history in organic synthesis. researchgate.net They are recognized as valuable synthetic intermediates due to the reactivity of both the hydroxyl and alkyne functionalities. researchgate.net Historically, research has focused on their utility in constructing complex molecular architectures, including heterocyclic and carbocyclic systems. researchgate.net

Similarly, the piperidine scaffold has long been a focus of medicinal chemistry. acs.org Its prevalence in natural alkaloids and synthetic pharmaceuticals has driven extensive research into its synthesis and functionalization. researchgate.netnih.gov The development of methods to introduce chirality into the piperidine ring has been a significant area of investigation, as the stereochemistry can profoundly impact biological activity. researchgate.net The convergence of these two areas of research—propargylic alcohols and piperidine scaffolds—has led to the exploration of molecules like 1-(1-Piperidinyl)-2-heptyn-4-ol.

Scope and Significance of Investigating 1-(1-Piperidinyl)-2-heptyn-4-ol

The investigation of 1-(1-Piperidinyl)-2-heptyn-4-ol is significant for several reasons. Its unique trifunctional nature (amine, alkyne, and alcohol) provides a versatile platform for synthetic transformations. The chiral center at the alcohol-bearing carbon introduces the potential for stereoselective reactions and the synthesis of enantiomerically pure compounds.

Research into this compound can contribute to the development of new synthetic methodologies. For instance, the interplay between the piperidine nitrogen and the propargylic alcohol moiety could lead to novel catalytic systems or intramolecular reactions. Furthermore, understanding the structure-activity relationships of this and related compounds could inform the design of new molecules with specific biological or material properties.

Overview of Major Research Avenues for Complex Alkyne-Amine-Alcohol Systems

The broader class of molecules containing alkyne, amine, and alcohol functionalities is being explored through several major research avenues:

Catalysis: The development of transition-metal catalyzed reactions that selectively functionalize the alkyne or other parts of the molecule is a major focus. acs.org These methods allow for the efficient construction of complex molecular frameworks.

Medicinal Chemistry: The synthesis of libraries of these compounds for screening against various biological targets is a common strategy. The piperidine and propargylic alcohol motifs are known to interact with various receptors and enzymes. nih.gov

Materials Science: The incorporation of these molecules into polymers or other materials can impart unique properties. The rigid alkyne unit can influence the material's structural characteristics.

Natural Product Synthesis: These systems can serve as key intermediates in the total synthesis of complex natural products that contain similar structural motifs. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

57975-87-8 |

|---|---|

Molecular Formula |

C12H21NO |

Molecular Weight |

195.3 g/mol |

IUPAC Name |

1-piperidin-1-ylhept-2-yn-4-ol |

InChI |

InChI=1S/C12H21NO/c1-2-7-12(14)8-6-11-13-9-4-3-5-10-13/h12,14H,2-5,7,9-11H2,1H3 |

InChI Key |

XOPFRFKLELDPCW-UHFFFAOYSA-N |

SMILES |

CCCC(C#CCN1CCCCC1)O |

Canonical SMILES |

CCCC(C#CCN1CCCCC1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 1 Piperidinyl 2 Heptyn 4 Ol and Analogues

Strategic Approaches to Constructing the Heptyn-4-ol Moiety

The heptyn-4-ol backbone is a key structural feature, and its synthesis often involves the formation of a propargylic alcohol.

Propargylic Alcohol Synthesis via Alkynylation of Carbonyl Compounds

A primary method for synthesizing propargylic alcohols is the alkynylation of carbonyl compounds, where an alkyne acts as a nucleophile attacking the carbonyl carbon. mdpi.com This reaction is a versatile tool for creating both chiral and achiral secondary or tertiary alcohols. mdpi.com

Various catalytic systems have been developed to facilitate this transformation with high efficiency and stereoselectivity. For instance, the combination of In(III) and BINOL can catalyze the asymmetric alkynylation of aldehydes, offering broad substrate scope and high enantioselectivity. organic-chemistry.org Another effective method involves the use of Zn(OTf)2 and (+)-N-methylephedrine, which can be conducted in standard solvents even with some water present, leading to high yields and enantioselectivities. organic-chemistry.org The Favorskii reaction, which utilizes a strong base to promote the nucleophilic addition of alkynes to aldehydes, is also a well-established method for producing propargylic alcohols. mdpi.com More recently, transition metal-free approaches using weak bases like Cs2CO3 and TEA have been developed for the direct propargylation of aldehydes and ketones. mdpi.com

| Catalyst/Reagent System | Carbonyl Substrate | Alkyne Source | Key Features |

| In(III)/BINOL | Aldehydes | Terminal Alkynes | Catalytic, high enantioselectivity, broad scope. organic-chemistry.org |

| Zn(OTf)2 / (+)-N-methylephedrine | Aldehydes | Terminal Alkynes | Tolerates moisture, high yield and enantioselectivity. organic-chemistry.org |

| Strong Base (Favorskii) | Aldehydes | Terminal Alkynes | Efficient for propargyl alcohol synthesis. mdpi.com |

| Cs2CO3 / TEA | Aldehydes, Ketones | Propargyl Halides | Transition metal-free, mild conditions. mdpi.com |

| Organosilver Catalyst | Aldehydes | Propargylic Silanes | Asymmetric synthesis of homopropargylic alcohols. mdpi.com |

| Organochromium Reagents | Carbonyl Compounds | Propargyl Halides | High chemoselectivity, mild conditions. |

| Low-valent Iron or Tin | Aldehydes | Propargyl Bromide | Barbier-type reaction, operationally simple. |

Chain Elongation Techniques for Alkyne Backbones

To construct the full heptyn-4-ol carbon chain, elongation of a smaller alkyne fragment is often necessary. A common and powerful technique involves the deprotonation of a terminal alkyne to form a nucleophilic acetylide ion, which can then react with an alkyl halide in an SN2 reaction to extend the carbon chain. youtube.comyoutube.commasterorganicchemistry.com This method is fundamental in organic synthesis for creating longer carbon chains from simpler starting materials. youtube.commasterorganicchemistry.com

The process typically involves a strong base, such as sodium amide (NaNH2), to deprotonate the terminal alkyne. youtube.comyoutube.com The resulting acetylide anion is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl halide, forming a new carbon-carbon bond and thus elongating the alkyne chain. youtube.comyoutube.com This strategy allows for the controlled, stepwise construction of complex alkyne backbones. youtube.com

Integration of the 1-Piperidinyl Substituent

The introduction of the piperidine (B6355638) ring is a critical step in the synthesis of 1-(1-Piperidinyl)-2-heptyn-4-ol. This can be achieved through various amination and cyclization strategies.

Direct Amination Strategies

Direct amination involves the addition of an amine to an alkyne or alkene. Hydroamination, the direct addition of an H-NR2 bond across a non-activated carbon-carbon multiple bond, provides a direct route to substituted amines. researchgate.net This can be catalyzed by various metals, including early and late transition metals, as well as by acids or bases. researchgate.net For instance, iridium-catalyzed oxidative cyclization of amino alcohols can be used to form piperidine rings. nih.gov

Formation of C-N Bonds with Piperidine Precursors

An alternative to direct amination is the formation of a carbon-nitrogen bond using a pre-existing piperidine ring. This can be achieved through reactions like reductive amination, where a carbonyl compound reacts with piperidine to form an iminium ion, which is then reduced to the final amine. nih.govnih.gov This method is widely used for creating C-N bonds. nih.govnih.gov Another approach is the alkylation of piperidine, where the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon to form the desired C-N bond. capes.gov.br

A recent development involves a two-step process combining biocatalytic C-H oxidation with radical cross-coupling to functionalize piperidines, offering a modular and efficient way to build complex structures. news-medical.net

| Method | Description | Key Features |

| Reductive Amination | Condensation of a carbonyl with piperidine followed by reduction of the resulting iminium ion. nih.govnih.gov | Common and versatile for C-N bond formation. nih.gov |

| Alkylation | Nucleophilic attack of piperidine on an electrophilic carbon. capes.gov.br | Direct formation of the C-N bond. |

| Biocatalytic C-H Oxidation/Radical Cross-Coupling | Two-step functionalization of the piperidine ring. news-medical.net | Modular, efficient, and avoids protecting groups. news-medical.net |

| Palladium-catalyzed Ailations/Vinilations | Reaction of metalated piperidines with electrophiles. youtube.com | Can be used for C-C bond formation at the piperidine ring. |

Ring-Closing Methodologies for Piperidine Formation in Complex Scaffolds

Other cyclization strategies include intramolecular hydroamination, where an amine and an alkyne or alkene within the same molecule react to form a ring. nih.govresearchgate.net Intramolecular reductive amination and acid-mediated cyclizations are also effective methods for constructing the piperidine ring. nih.govresearchgate.net

Convergent and Divergent Synthesis Routes

The construction of the 1-(1-piperidinyl)-2-heptyn-4-ol scaffold can be approached through both convergent and divergent synthetic strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. For 1-(1-piperidinyl)-2-heptyn-4-ol, a convergent approach would typically involve the separate preparation of a piperidine-containing fragment and a heptyn-4-ol precursor. For instance, a propargylamine (B41283) derivative of piperidine could be coupled with a suitable electrophile to form the desired carbon skeleton. A prime example of a convergent approach is the multicomponent A³ coupling (Aldehyde-Alkyne-Amine) reaction. researchgate.netphytojournal.comnih.gov This one-pot reaction combines an aldehyde (e.g., pentanal), a terminal alkyne, and a secondary amine (piperidine) to directly form the propargylamine backbone. researchgate.netrsc.org This method is highly atom-economical and can rapidly generate a library of analogues by varying the starting components.

Divergent synthesis , on the other hand, begins with a common intermediate that is progressively modified to yield a variety of structurally related compounds. nih.govdoi.org A divergent approach to analogues of 1-(1-piperidinyl)-2-heptyn-4-ol could start from a common piperidine-containing precursor. For example, a chiral piperidine derivative with an appropriate functional handle could be subjected to a series of reactions to introduce the alkynyl alcohol moiety. nih.govsci-hub.se This strategy is particularly useful for structure-activity relationship studies, as it allows for the systematic modification of a specific part of the molecule. A modular approach to trisubstituted chiral piperidines, which can serve as a starting point for divergent synthesis, has been developed, allowing for sequential functionalization. acs.org

| Strategy | Description | Advantages |

| Convergent Synthesis | Independent synthesis of key fragments followed by late-stage coupling. | High overall yields, efficiency in complex molecule synthesis. |

| Divergent Synthesis | A common intermediate is transformed into a library of analogues. | Efficient for generating structural diversity for screening purposes. |

Stereoselective Synthesis of Enantiomeric Forms of 1-(1-Piperidinyl)-2-heptyn-4-ol

The stereochemistry of the hydroxyl group at the C-4 position is a critical aspect of the molecular architecture of 1-(1-piperidinyl)-2-heptyn-4-ol. The synthesis of specific enantiomers requires precise control over the formation of this chiral center.

The "chiral pool" strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. unigoa.ac.inresearchgate.net For the synthesis of chiral piperidine-containing molecules, amino acids such as L-proline and L-pipecolinic acid are common starting points. researchgate.net A scalable, chiral-pool synthesis of an orthogonally protected piperidine tricarboxylic acid diester has been reported, which can serve as a versatile intermediate for the synthesis of various chiral piperidines. acs.org This approach involves a formal [4+2] cycloaddition followed by diastereoselective reduction. While this provides a robust method for controlling the stereochemistry of the piperidine ring, the introduction of the chiral center at the C-4 alcohol would require a subsequent stereoselective reaction.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral alcohols. nih.gov The addition of an alkynyl nucleophile to an aldehyde is a key step in forming the propargyl alcohol moiety. The use of chiral catalysts can direct this addition to produce a specific enantiomer with high selectivity. For example, the asymmetric addition of terminal alkynes to aldehydes can be achieved with high enantioselectivity using a variety of catalyst systems, including those based on zinc, copper, and iridium. rsc.org

A practical asymmetric synthesis of a novel aminopiperidine-fused imidazopyridine has been developed, which involves a three-component cascade coupling with a chiral nitro diester. nih.gov This highlights the potential of cascade reactions in establishing multiple stereocenters in a single pot. Furthermore, biocatalytic methods, such as the use of transaminases, have been employed for the synthesis of enantiopure propargylic alcohols and amines, offering a green and efficient alternative. acs.org

When a molecule already contains a chiral center, the introduction of a new stereocenter can be influenced by the existing one, leading to diastereoselectivity. In the context of 1-(1-piperidinyl)-2-heptyn-4-ol synthesis, if a chiral piperidine derivative is used, the subsequent reduction of a corresponding alkynyl ketone can proceed diastereoselectively to yield the desired alcohol diastereomer. nih.govrsc.org

The diastereoselective synthesis of vicinal amino alcohols, a common structural motif in natural products and pharmaceuticals, has been extensively studied. rsc.org Methods involving the reduction of α-amino ketones or the nucleophilic addition to α-amino aldehydes can provide high levels of diastereocontrol. For instance, the diastereoselective synthesis of 2-substituted piperidin-3-ols has been achieved with excellent diastereomeric and enantiomeric excesses. researchgate.net Similarly, the synthesis of γ-amino alcohols can be achieved with high diastereoselectivity using either iridium- or rhodium-catalyzed asymmetric hydrogenation, yielding the anti- or syn-products, respectively. rsc.orgnih.gov

| Method | Catalyst/Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Asymmetric Transfer Hydrogenation | Ir-catalyst | anti selective | High |

| Asymmetric Hydrogenation | Rh-catalyst | syn selective | High |

| Biocatalytic Transamination/Reduction | Transaminase/Reductase | >98:2 | >99% |

Novel Catalytic Systems in the Synthesis of Alkyne-Piperidine-Alcohol Conjugates

The development of novel and efficient catalytic systems is a continuous effort in organic synthesis. For the construction of alkyne-piperidine-alcohol conjugates, several innovative catalytic approaches have emerged.

The A³ coupling reaction, which directly combines an aldehyde, an alkyne, and an amine, is a powerful method for synthesizing propargylamines. researchgate.netphytojournal.comnih.gov This reaction is often catalyzed by copper salts, and recent advancements have focused on developing more active and recyclable catalysts. researchgate.net For example, copper nanoparticles supported on carbon have shown remarkable catalytic performance in the A³ coupling reaction under solvent-free conditions. researchgate.net

Ruthenium-catalyzed reactions have also been employed for the synthesis of piperidine derivatives. For instance, a ruthenium-catalyzed [5+1] annulation method has been reported for the stereoselective synthesis of substituted piperidines. google.com

Furthermore, biocatalysis is gaining prominence as a sustainable and highly selective synthetic tool. Multi-enzymatic and chemo-enzymatic methods have been developed for the asymmetric synthesis of trisubstituted piperidines with high stereoisomeric purities and good isolated yields. researchgate.net These methods often involve a highly enantioselective transamination step followed by a diastereoselective reduction. researchgate.net

| Catalyst System | Reaction Type | Key Features |

| Copper Nanoparticles/Carbon | A³ Coupling | High efficiency, solvent-free conditions, catalyst recyclability. researchgate.net |

| Ruthenium Complexes | [5+1] Annulation | Stereoselective synthesis of substituted piperidines. google.com |

| Transaminase/Imine Reductase | Biocatalytic Cascade | High enantioselectivity and diastereoselectivity, green chemistry. researchgate.net |

Elucidation of Chemical Reactivity and Transformation Pathways

Reactions at the Alkyne Triple Bond

The carbon-carbon triple bond is a region of high electron density, making it susceptible to a variety of addition and cycloaddition reactions.

Catalytic hydrogenation of the alkyne moiety in propargylamines can lead to the formation of either the corresponding alkene or a fully saturated alkane, depending on the reaction conditions and catalyst used. For instance, the heterogeneous catalytic hydrogenation of similar pyridine (B92270) derivatives has been shown to effectively produce piperidines. researchgate.net The choice of catalyst, such as palladium on carbon, and control of reaction parameters like pressure and temperature are crucial in achieving high conversion and selectivity. researchgate.net This process is a key step in various industrially viable syntheses. researchgate.net

Table 1: Catalytic Hydrogenation Conditions

| Catalyst | Conditions | Outcome | Reference |

|---|---|---|---|

| Palladium on Carbon | Mild pressure and temperature | High conversion and selectivity to the corresponding alkene | researchgate.net |

| Rhodium on Carbon | - | High activity in hydrogenation of similar heterocyclic compounds | researchgate.net |

| Platinum on Carbon | - | High activity in hydrogenation of similar heterocyclic compounds | researchgate.net |

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another group across the triple bond. While specific studies on 2-Heptyn-4-ol, 1-(1-piperidinyl)- are not detailed, the general reactivity of propargylamines suggests that they can undergo such transformations. These reactions are pivotal in creating diverse molecular architectures.

The alkyne functionality in 2-Heptyn-4-ol, 1-(1-piperidinyl)- makes it a suitable substrate for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. thieme-connect.comsoton.ac.uknih.gov This reaction is known for its high efficiency, selectivity, and broad scope. thieme-connect.comsoton.ac.uk Propargylamines, a class of compounds to which our subject molecule belongs, are valuable building blocks in these syntheses. thieme-connect.comnih.gov In some cases, base-mediated isomerization of propargylamines can generate allenamine intermediates, which then participate in cycloaddition reactions with azides. thieme-connect.comresearchgate.net

Table 2: Cycloaddition Reactions for Triazole Synthesis

| Reaction Type | Key Features | Potential Products | Reference |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Highly efficient and regioselective. | 1,4-disubstituted 1,2,3-triazoles | thieme-connect.comnih.gov |

| Base-Mediated Isomerization-Cycloaddition | Involves an allenamine intermediate. | 5-amino-1,2,3-triazoles | thieme-connect.comresearchgate.net |

Enyne metathesis is a powerful bond reorganization reaction catalyzed by metal carbenes, typically ruthenium-based, that occurs between an alkyne and an alkene to form a 1,3-diene. organic-chemistry.orgnih.govwikipedia.org This can occur as an intramolecular (ring-closing enyne metathesis, RCEYM) or intermolecular (cross-enyne metathesis) process. organic-chemistry.orgnih.gov The driving force for this reaction is the formation of a thermodynamically stable conjugated diene system. organic-chemistry.orgwikipedia.org While direct examples involving 2-Heptyn-4-ol, 1-(1-piperidinyl)- are not available, the general principles of enyne metathesis are well-established and could potentially be applied. nih.govurl.edursc.org

Reactions of the Propargylic Alcohol Functional Group

The secondary alcohol group at the propargylic position is another key site for chemical modification.

The propargylic alcohol in 2-Heptyn-4-ol, 1-(1-piperidinyl)- can be oxidized to the corresponding α,β-unsaturated alkynone. Various methods have been developed for the selective oxidation of propargylic alcohols. rsc.orgorganic-chemistry.orgthieme-connect.com A common and efficient method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a co-oxidant like calcium hypochlorite (B82951) or in an aerobic system with Fe(NO3)3·9H2O. rsc.orgorganic-chemistry.org These methods are valued for their mild reaction conditions and high yields. rsc.orgorganic-chemistry.org Chemoenzymatic methods using laccase and TEMPO also provide a sustainable route for this transformation. researchgate.net Another approach utilizes a TiCl4/Et3N system for the selective oxidation of primary propargylic alcohols. thieme-connect.com

Table 3: Oxidation of Propargylic Alcohols

| Reagent/Catalyst System | Conditions | Product | Reference |

|---|---|---|---|

| TEMPO/Calcium Hypochlorite | Room temperature | α,β-Unsaturated alkynone | rsc.org |

| Fe(NO3)3·9H2O/TEMPO/NaCl (aerobic) | Room temperature, Toluene | α,β-Unsaturated alkynone | organic-chemistry.org |

| Laccase/TEMPO | - | α,β-Unsaturated alkynone | researchgate.net |

| TiCl4/Et3N | 0 °C, Dichloromethane | α,β-Acetylenic aldehyde (from primary alcohols) | thieme-connect.com |

Etherification and Esterification Reactions

The hydroxyl group of 2-Heptyn-4-ol, 1-(1-piperidinyl)- is a secondary alcohol, making it amenable to both etherification and esterification reactions.

Etherification: The formation of a propargylic ether from this compound can be achieved under various catalytic conditions. Acid-catalyzed dehydration with another alcohol is a classic method, though it can be complicated by side reactions. youtube.commasterorganicchemistry.com More controlled and modern methods involve metal catalysis. For instance, Lewis acids like scandium(III) or lanthanum(III) triflate can catalyze the direct etherification of propargylic alcohols. nih.gov Cationic ruthenium allenylidene complexes have also been shown to effectively catalyze the etherification of secondary propargylic alcohols with primary and secondary alcohols as nucleophiles. umsl.edu Another approach is the Nicholas reaction, which uses a dicobalt hexacarbonyl complex to stabilize a propargylic cation, allowing for ether formation under non-basic conditions that are compatible with sensitive functional groups. nih.gov

Esterification: The most common method for esterifying an alcohol is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.ukmasterorganicchemistry.com This reaction is reversible, and conditions are often optimized to favor the formation of the ester product. chemguide.co.uk For a compound like 2-Heptyn-4-ol, 1-(1-piperidinyl)-, the basicity of the piperidine (B6355638) nitrogen would likely require neutralization or protection before proceeding with acid-catalyzed esterification to avoid salt formation and catalyst inhibition. Alternatively, reaction with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base could yield the corresponding ester.

Rearrangement Reactions Involving the Propargylic System

The propargylic alcohol moiety is known to undergo several characteristic rearrangement reactions, typically under acidic or metal-catalyzed conditions. nih.govresearchgate.net The most prominent of these are the Meyer-Schuster and Rupe rearrangements.

Meyer-Schuster Rearrangement: In the presence of an acid catalyst, secondary and tertiary propargylic alcohols can rearrange to form α,β-unsaturated ketones or aldehydes. nih.govresearchgate.net

Rupe Rearrangement: This rearrangement, which also occurs under acidic conditions, typically with tertiary propargylic alcohols, can lead to the formation of α,β-unsaturated ketones through a different pathway. nih.gov

For 2-Heptyn-4-ol, 1-(1-piperidinyl)-, treatment with acid would likely lead to a mixture of rearranged products. The specific outcome would depend on the reaction conditions and the migratory aptitude of the adjacent groups. These rearrangements proceed through carbocationic intermediates, which can be influenced by the presence of the nitrogen atom.

Reactivity of the Piperidine Nitrogen

The piperidine ring contains a tertiary amine nitrogen, which is nucleophilic and basic. This allows for a range of reactions at the nitrogen center.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides. This reaction, known as the Menshutkin reaction, would convert the tertiary amine into a quaternary ammonium (B1175870) salt. wikipedia.orgquora.com Another modern and atom-economical method is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, where an alcohol serves as the alkylating agent in the presence of a transition metal catalyst (e.g., based on Ru, Ir, Fe, Pd). nih.govmdpi.com This process generates water as the only byproduct. mdpi.com

N-Acylation: The piperidine nitrogen can react with acylating agents such as acyl chlorides or anhydrides to form an N-acylpiperidinium species.

Formation of Amine Salts and Quaternary Ammonium Compounds

Amine Salt Formation: As a base, the piperidine nitrogen will readily react with acids to form piperidinium (B107235) salts. This is a simple acid-base reaction.

Quaternary Ammonium Compounds: As mentioned, N-alkylation with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) leads to the formation of a quaternary ammonium salt. wikipedia.orgsrce.hr These compounds feature a permanently charged nitrogen atom, independent of pH. wikipedia.org The synthesis is typically a straightforward quaternization of the tertiary amine. quora.com Microwave-assisted synthesis can often accelerate this process. nih.gov

Intermolecular and Intramolecular Cyclization Reactions

The bifunctional nature of 2-Heptyn-4-ol, 1-(1-piperidinyl)-, containing both a nucleophilic nitrogen and an electrophilic alkyne/alcohol system, presents opportunities for cyclization reactions.

Intermolecular Cyclization: Propargylic alcohols are versatile building blocks in cyclization reactions to form various carbocycles and heterocycles. researchgate.net For example, they can undergo annulation reactions with various partners. A recent report described a cascade cyclization involving a five-membered cyclic quaternary ammonium intermediate formed from the reaction of aminomalononitriles with propiolaldehydes. acs.org

Intramolecular Cyclization: Depending on the conditions, intramolecular reactions could be envisioned. For example, under certain catalytic conditions, the piperidine nitrogen could potentially attack the alkyne moiety in a cyclization reaction, although this would lead to a highly strained system. More plausibly, if the molecule were modified with other functional groups, a range of intramolecular cyclizations could be designed.

Mechanistic Investigations of Key Transformations

While no mechanistic studies exist specifically for 2-Heptyn-4-ol, 1-(1-piperidinyl)-, the mechanisms of the key transformations of its functional groups are well-documented for analogous structures.

Etherification/Esterification: Acid-catalyzed etherification proceeds by protonation of the alcohol, making water a good leaving group, followed by nucleophilic attack by a second alcohol molecule (SN2 for primary, SN1/SN2 for secondary). youtube.commasterorganicchemistry.com Fischer esterification involves the acid-catalyzed protonation of the carboxylic acid carbonyl, enhancing its electrophilicity for attack by the alcohol. masterorganicchemistry.com

Propargylic Rearrangement: These rearrangements are understood to proceed via the formation of an allenic carbocation or a vinyl cation intermediate after initial protonation of the hydroxyl group. nih.gov

N-Alkylation (Borrowing Hydrogen): The mechanism involves the catalyst first dehydrogenating the alcohol to an aldehyde. The amine then condenses with the aldehyde to form an iminium ion (or enamine). Finally, the metal hydride species, formed in the initial step, reduces the iminium ion to yield the N-alkylated amine. mdpi.com

Cyclization Reactions: Mechanistic pathways for cyclizations are highly varied. For example, visible-light-initiated mechanistic studies on propargyl alcohol derivatives have been performed, revealing complex radical chain processes. researchgate.net

Derivatization and Structural Modification Strategies

Modification of the Heptane (B126788) Chain

The heptane backbone of 2-Heptyn-4-ol, 1-(1-piperidinyl)- offers several avenues for modification, primarily centered around the alkyl chain and the stereochemistry of the hydroxyl group.

The terminal methyl group of the heptynol provides a key site for chain extension or shortening. Standard alkyne chemistry allows for the deprotonation of the terminal alkyne with a strong base, such as sodium amide (NaNH2), to form a nucleophilic acetylide. This acetylide can then undergo a nucleophilic substitution reaction (SN2) with various alkyl halides to extend the carbon chain. ajchem-a.com The choice of the alkyl halide dictates the length and nature of the added chain.

Conversely, shortening of the alkyl chain would necessitate more complex synthetic routes, potentially involving oxidative cleavage of a precursor alkene before the introduction of the piperidine (B6355638) and alkyne functionalities.

Table 1: Hypothetical Alkyl Chain Modifications

| Starting Material | Reagents | Product | Modification Type |

|---|---|---|---|

| 2-Heptyn-4-ol, 1-(1-piperidinyl)- | 1. NaNH22. CH3I | 2-Octyn-4-ol, 1-(1-piperidinyl)- | Chain Extension |

This table presents hypothetical reactions based on established chemical principles.

The existing stereocenter at the C-4 hydroxyl group can be complemented by the introduction of additional stereocenters, leading to diastereomers with potentially distinct biological activities or material properties. nih.govnih.gov Asymmetric synthesis methodologies can be employed to control the stereochemistry during the formation of the alkynol. For instance, the use of chiral catalysts or auxiliaries in the addition of the acetylide to the corresponding aldehyde can yield specific enantiomers of the alcohol. acs.org

Furthermore, stereocenters can be introduced on the piperidine ring itself prior to its coupling with the heptynol backbone. The synthesis of highly substituted, chiral piperidines has been achieved through various methods, including asymmetric cyclization reactions. acs.org These chiral piperidine building blocks can then be used to synthesize diastereomerically pure final compounds.

Table 2: Strategies for Introducing Stereocenters

| Strategy | Description | Key Intermediates/Reagents |

|---|---|---|

| Asymmetric Acetylide Addition | Use of a chiral ligand or catalyst to control the stereochemistry of the alcohol formation. | Chiral catalysts (e.g., based on BINOL), chiral auxiliaries. |

| Chiral Piperidine Building Blocks | Synthesis of enantiomerically pure substituted piperidines followed by coupling. | Chiral starting materials, asymmetric cyclization catalysts. |

Structural Variations of the Piperidinyl Moiety

The piperidine ring is a common scaffold in bioactive molecules and its modification can significantly impact a compound's properties. ajchem-a.comcore.ac.uk

The introduction of substituents on the piperidine ring can influence factors such as lipophilicity, basicity, and binding interactions with biological targets. ajchem-a.comnih.gov For example, the incorporation of polar groups could enhance aqueous solubility, while bulky non-polar groups might increase lipophilicity. The position and nature of the substituent are critical. For instance, substitution at the 4-position of the piperidine ring has been shown to be a key determinant of biological activity in various classes of compounds. researchgate.net Naziri et al. suggested that the greater flexibility and lipophilicity of a piperidine substituent contributed to higher cytotoxic activity in certain quinazoline (B50416) analogs. ajchem-a.com

Table 3: Potential Substituent Effects on the Piperidine Ring

| Substituent | Potential Effect | Rationale |

|---|---|---|

| Methyl | Increased lipophilicity, potential for steric interactions. | Addition of a non-polar alkyl group. |

| Hydroxyl | Increased hydrophilicity, potential for hydrogen bonding. | Introduction of a polar functional group. |

| Phenyl | Increased steric bulk and potential for π-stacking interactions. | Introduction of an aromatic ring. |

Bioisosteric replacement of the piperidine ring with other nitrogen-containing heterocycles is a common strategy in drug discovery to modulate physicochemical and pharmacokinetic properties. dndi.org For example, replacing piperidine with a morpholine (B109124) ring can lead to an inactive compound, as was observed in a series of potential anti-Chagas agents. dndi.org In contrast, other replacements might enhance desired properties.

Common bioisosteres for the piperidine ring include:

Morpholine: Often increases hydrophilicity.

Thiomorpholine: Introduces a sulfur atom, potentially altering electronic properties and metabolic pathways.

Pyrrolidine (B122466): A five-membered ring that can alter the conformational constraints of the molecule.

Azepane: A seven-membered ring that provides greater conformational flexibility.

Conjugation with Other Molecular Scaffolds

The alkyne functionality in 2-Heptyn-4-ol, 1-(1-piperidinyl)- serves as a versatile handle for conjugation to other molecular scaffolds through various chemical reactions. One of the most prominent methods is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole linkage between the alkyne and an azide-functionalized molecule.

This strategy enables the coupling of the 2-Heptyn-4-ol, 1-(1-piperidinyl)- unit to a wide array of other molecules, including:

Biomolecules: Peptides, proteins, and nucleic acids for applications in chemical biology and drug delivery.

Polymers: To create functionalized materials with specific properties.

Fluorophores: For use in imaging and diagnostics.

Other small molecules: To generate hybrid compounds with potentially synergistic activities.

The synthesis of such conjugates would involve first introducing an azide (B81097) group onto the desired scaffold and then reacting it with the alkyne of the title compound under appropriate catalytic conditions.

Polyfunctionalization and Macrocyclization Approaches

The unique structural scaffold of 2-Heptyn-4-ol, 1-(1-piperidinyl)-, characterized by a hydroxyl group, an internal alkyne, and a tertiary amine, presents a versatile platform for the development of more complex molecular architectures through polyfunctionalization and macrocyclization. These strategies aim to introduce multiple new functional groups or to construct large ring systems, respectively, thereby accessing novel chemical entities with potentially unique properties. While specific research on the polyfunctionalization and macrocyclization of 2-Heptyn-4-ol, 1-(1-piperidinyl)- is not extensively documented, established synthetic methodologies for analogous structures, such as propargyl alcohols and amino alcohols, provide a conceptual framework for potential derivatization pathways.

Polyfunctionalization Strategies

Polyfunctionalization of 2-Heptyn-4-ol, 1-(1-piperidinyl)- can be envisioned through reactions that simultaneously engage or sequentially modify its inherent functional groups. Multicomponent reactions (MCRs) are particularly attractive for this purpose, as they can introduce significant molecular diversity in a single synthetic operation. rsc.orgnih.gov

One hypothetical approach involves the metal-catalyzed reaction of the alkyne moiety. For instance, a transition-metal-catalyzed reaction could incorporate additional functionalities. Another potential avenue is the derivatization of the hydroxyl group to introduce a new reactive handle, which can then participate in subsequent transformations. For example, conversion of the alcohol to a leaving group could be followed by a substitution reaction, or its esterification with a functionalized carboxylic acid could append a new molecular fragment.

The propargylic position also offers a site for functionalization. Metal-mediated C-H activation at the propargylic position could enable the introduction of various substituents. nih.gov Such strategies, while not directly reported for this specific molecule, are well-established for other alkynes and could foreseeably be adapted.

A hypothetical polyfunctionalization scheme could involve a sequence of reactions targeting different parts of the molecule. For instance, the hydroxyl group could be acylated, followed by a click reaction on the alkyne (after conversion to a terminal alkyne if necessary), and finally, quaternization of the piperidine nitrogen. This would result in a highly functionalized molecule with diverse chemical properties.

Table 1: Hypothetical Polyfunctionalized Derivatives of 2-Heptyn-4-ol, 1-(1-piperidinyl)-

| Derivative Name | Parent Compound | Modifications | Potential Functional Groups |

| 1-(1-Piperidinyl)-2-heptyn-4-yl acetate | 2-Heptyn-4-ol, 1-(1-piperidinyl)- | Acetylation of the hydroxyl group. | Ester, Alkyne, Tertiary Amine |

| 4-Azido-1-(1-piperidinyl)-2-heptyne | 2-Heptyn-4-ol, 1-(1-piperidinyl)- | Conversion of hydroxyl to azido (B1232118) group. | Azide, Alkyne, Tertiary Amine |

| 1-(1-Piperidinyl)-2-heptyn-4-yl acrylate | 2-Heptyn-4-ol, 1-(1-piperidinyl)- | Acrylation of the hydroxyl group. | Ester, Alkene, Alkyne, Tertiary Amine |

Macrocyclization Approaches

The synthesis of macrocycles from 2-Heptyn-4-ol, 1-(1-piperidinyl)- or its derivatives could be achieved through several established macrocyclization strategies, leveraging the reactivity of its functional groups as connection points. These strategies often involve the introduction of a second reactive group at a distal position of the molecule, followed by an intramolecular cyclization reaction.

One plausible strategy is ring-closing metathesis (RCM). This would first require the introduction of a terminal alkene at both ends of a modified 2-Heptyn-4-ol, 1-(1-piperidinyl)- backbone. For example, the hydroxyl group could be etherified with an olefin-containing fragment, and the piperidine ring could be opened and re-alkylated with another olefin-containing chain. Subsequent RCM would then form the macrocycle. The synthesis of macrocycles from amino alcohol templates using RCM has been previously reported. nih.govnih.gov

Another approach could involve intramolecular cyclization of a linear precursor derived from the amino alcohol moiety. For instance, the piperidine ring could be cleaved to a linear amino alcohol, which could then be extended and cyclized to form a lactam or a large-ring cyclic amine. rsc.org The synthesis of macrocyclic lactones from amino alcohol precursors has been demonstrated. nih.gov

Furthermore, the alkyne group could participate in cyclization reactions. Ene-type cyclizations of unsaturated acetylenic aldehydes have been used to synthesize macrocyclic propargylic alcohols. acs.orgacs.org A derivative of 2-Heptyn-4-ol, 1-(1-piperidinyl)- containing a tethered aldehyde could potentially undergo a similar transformation. Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also presents a powerful tool for macrocyclization if an azide functionality is introduced into the molecule. chemdiv.com

Table 2: Hypothetical Macrocyclic Derivatives Based on 2-Heptyn-4-ol, 1-(1-piperidinyl)-

| Derivative Type | Cyclization Strategy | Key Functional Groups for Cyclization | Resulting Macrocycle Feature |

| Macrolactone | Ring-Closing Metathesis (RCM) | Two terminal alkenes | Large lactone ring |

| Macrolactam | Intramolecular Amidation | Amine and carboxylic acid | Large lactam ring |

| Triazole-containing Macrocycle | Click Chemistry (CuAAC) | Alkyne and azide | 1,2,3-Triazole in the macrocyclic ring |

Advanced Analytical and Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-Heptyn-4-ol, 1-(1-piperidinyl)- in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are utilized to assign the chemical shifts of all proton and carbon atoms, providing a complete picture of the molecule's connectivity.

For the stereochemical assignment of the chiral center at C-4, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy are critical. By measuring the spatial proximity of protons, NOE data can help determine the relative configuration of the hydroxyl group and the adjacent substituents. In a typical analysis, the irradiation of the proton at C-4 would show NOE correlations to specific protons on the piperidinyl and propyl groups, the pattern of which can help to deduce the preferred conformation and relative stereochemistry.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for 2-Heptyn-4-ol, 1-(1-piperidinyl)-

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

| C1 | 55.2 | 3.25 | t |

| C2 | 82.5 | - | - |

| C3 | 85.1 | - | - |

| C4 | 65.8 | 4.30 | t |

| C5 | 30.1 | 1.65 | m |

| C6 | 13.7 | 0.95 | t |

| C7 | 48.9 | 2.50 | t |

| C8, C12 | 54.3 | 2.60 | m |

| C9, C11 | 26.0 | 1.60 | m |

| C10 | 24.1 | 1.45 | m |

Note: This data is hypothetical and serves as an illustrative example.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition of 2-Heptyn-4-ol, 1-(1-piperidinyl)-. By providing a highly accurate mass measurement of the molecular ion, HRMS can definitively verify the compound's molecular formula. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used to generate the gas-phase ions.

Tandem mass spectrometry (MS/MS) experiments are also crucial for structural elucidation. nih.gov In these experiments, the molecular ion is isolated and fragmented, and the resulting fragmentation pattern provides valuable information about the connectivity of the molecule. For instance, the fragmentation of the protonated molecule of 2-Heptyn-4-ol, 1-(1-piperidinyl)- would be expected to show characteristic losses, such as the loss of a water molecule from the alcohol group or cleavage of the piperidine (B6355638) ring, which helps in confirming the proposed structure. nih.gov

Table 2: Expected HRMS Data for 2-Heptyn-4-ol, 1-(1-piperidinyl)-

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 210.1852 | 210.1855 |

| [M+Na]⁺ | 232.1672 | 232.1674 |

Note: This data is hypothetical and serves as an illustrative example.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in 2-Heptyn-4-ol, 1-(1-piperidinyl)-. Each functional group has a characteristic set of vibrational modes that can be observed in the IR and Raman spectra.

The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C≡C stretching vibration of the alkyne would appear as a weak to medium intensity band around 2100-2260 cm⁻¹. The C-N stretching of the piperidine ring and the C-H stretching and bending vibrations of the alkyl and piperidine moieties would also be present in the spectrum. Raman spectroscopy can be a complementary technique, particularly for the symmetric C≡C stretch which is often weak in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for 2-Heptyn-4-ol, 1-(1-piperidinyl)-

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C≡C | Stretching | 2100-2260 (weak) |

| C-H (sp³) | Stretching | 2850-3000 |

| C-N | Stretching | 1020-1250 |

Note: This data is based on typical ranges for these functional groups.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

When a suitable single crystal of 2-Heptyn-4-ol, 1-(1-piperidinyl)- can be obtained, X-ray crystallography provides the most definitive method for determining its three-dimensional structure. This technique can unambiguously establish the absolute configuration of the chiral center at C-4, providing a complete and precise picture of the molecular geometry, including bond lengths, bond angles, and torsional angles in the solid state. The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of the molecules in the crystal lattice.

Chromatographic Techniques for Purity and Isomer Separation (e.g., Chiral HPLC)

Chromatographic techniques are essential for assessing the purity of 2-Heptyn-4-ol, 1-(1-piperidinyl)- and for separating its stereoisomers. High-Performance Liquid Chromatography (HPLC) is a versatile tool for this purpose. For the separation of the enantiomers of this chiral compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for the determination of the enantiomeric excess (ee) of a sample. Gas chromatography (GC) can also be used for purity assessment, often coupled with a mass spectrometer (GC-MS) for peak identification.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of "2-Heptyn-4-ol, 1-(1-piperidinyl)-". DFT methods, such as B3LYP or M06-2X, with appropriate basis sets like 6-31G(d) or 6-311++G(d,p), can be employed to optimize the molecule's geometry and calculate its electronic properties. nih.govresearchgate.net

The electronic structure of related N-substituted piperidine (B6355638) derivatives has been successfully studied using RHF/6-31G(d) and MP2/6-31G(d) methods. osi.lv For amino acids, which share the amino functional group, Minnesota density functionals like M11L, MN12L, MN12SX, and N12SX with the Def2TZVP basis set have been used to calculate conceptual DFT descriptors. nih.gov These calculations can determine key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. The MEP map visually represents the electrostatic potential on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack. For instance, in amino alcohols, the oxygen and nitrogen atoms are typically regions of negative potential, making them likely sites for electrophilic interaction. mdpi.com

Natural Bond Orbital (NBO) analysis can further provide insights into charge distribution, hybridization, and intramolecular interactions like hydrogen bonding, which can significantly influence the molecule's structure and reactivity. nih.gov For example, NBO analysis in substituted piperidines has been used to understand the p-character of the nitrogen lone pair and its influence on conformational preferences. nih.gov Time-dependent DFT (TDDFT) calculations can be used to predict the electronic absorption spectra, which can reveal information about the electronic transitions within the molecule. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Electronic Structure Calculations

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d), 6-311++G(d,p) | Geometry optimization, vibrational frequencies, general electronic properties. researchgate.netnih.gov |

| M06-2X | 6-311G(d,p) | Good for non-covalent interactions and conformational energies. nih.gov |

| ωB97X-D | 6-31G(d,p) | Includes dispersion corrections, suitable for systems with non-covalent interactions. mdpi.com |

| MN12SX | Def2TZVP | Accurate for calculating conceptual DFT descriptors related to reactivity. nih.gov |

Conformational Analysis and Energy Minimization

The conformational flexibility of "2-Heptyn-4-ol, 1-(1-piperidinyl)-" is primarily due to the piperidine ring and the rotatable bonds in the side chain. The piperidine ring typically adopts a chair conformation to minimize steric strain. acs.org However, the substituents on the ring can influence the preference for axial or equatorial positions.

Computational methods are essential for exploring the potential energy surface (PES) of the molecule to identify stable conformers and determine their relative energies. acs.org Geometry optimization and energy minimization are performed for various possible conformations. For substituted piperidines, it has been shown that DFT calculations at the M06-2X/6-311G(d,p) level of theory can accurately predict the energy differences between axial and equatorial conformers. nih.gov In piperidine itself, the equatorial conformer is generally more stable. acs.org

For the title compound, the orientation of the 1-(2-heptyn-4-ol) substituent on the piperidine nitrogen (axial vs. equatorial) would be a key aspect of the conformational analysis. The relative energies of these conformers can be calculated to determine the most stable arrangement. Furthermore, the rotation around the C-N and C-C single bonds in the side chain will lead to additional conformers, each with a specific energy that can be calculated to find the global minimum energy structure.

Table 2: Key Torsional Angles for Conformational Analysis of 2-Heptyn-4-ol, 1-(1-piperidinyl)-

| Torsional Angle | Description | Expected Influence on Conformation |

| C-C-N-C (piperidine ring) | Defines the ring pucker. | Primarily chair conformation. |

| C(ring)-N-C(side chain)-C | Orientation of the side chain relative to the piperidine ring. | Determines axial or equatorial preference. |

| N-C-C-O | Rotation around the C-C bond adjacent to the nitrogen. | Influences the position of the hydroxyl group. |

| C-C(OH)-C≡C | Rotation around the C-C bond bearing the hydroxyl group. | Affects the relative positions of the hydroxyl and alkynyl groups. |

Molecular Simulations for Structural Dynamics

While static quantum chemical calculations provide information about stable structures, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of "2-Heptyn-4-ol, 1-(1-piperidinyl)-" in different environments, such as in solution. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular movements over time.

These simulations can reveal how the molecule explores different conformations, the flexibility of the piperidine ring and the side chain, and the nature of intermolecular interactions with solvent molecules. nih.gov For instance, MD simulations of alcohols in aqueous solution have been used to study their orientational disorder at surfaces. nih.gov Such simulations for "2-Heptyn-4-ol, 1-(1-piperidinyl)-" could elucidate its hydration shell and the dynamics of hydrogen bonding between its hydroxyl group and water molecules.

Force fields, which are sets of parameters describing the potential energy of the system, are a crucial component of MD simulations. While standard force fields are available for many common molecules, specific parameters may need to be developed or validated for novel compounds like the one to ensure the accuracy of the simulations.

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry can be used to predict potential reaction pathways for the synthesis or degradation of "2-Heptyn-4-ol, 1-(1-piperidinyl)-". A key synthetic route to similar propargylamines involves the coupling of an alkyne, an aldehyde, and an amine. organic-chemistry.org For the title compound, this would likely involve the reaction of piperidine, propyne, and butyraldehyde.

Computational methods, such as DFT, can be used to model the reaction mechanism, identify intermediates, and locate transition states. fiveable.me Transition state theory (TST) provides a framework for understanding reaction rates based on the properties of the transition state. fossee.in The energy barrier for a reaction, known as the activation energy, can be calculated as the energy difference between the reactants and the transition state. fossee.in A lower activation energy corresponds to a faster reaction.

For example, the addition of an amine to an alkyne can proceed through different mechanistic pathways, and computational analysis can help determine the most likely route. acs.org Furthermore, the reactivity of the alkyne group in "2-Heptyn-4-ol, 1-(1-piperidinyl)-" towards electrophilic addition can be investigated by modeling the reaction with electrophiles like hydrogen halides or halogens. libretexts.org The calculations would involve locating the transition state for the addition reaction and determining the stereochemical outcome (e.g., syn or anti addition). libretexts.org

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic properties, which can aid in the structural elucidation of new compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be determined. Various DFT functionals have been developed and benchmarked for their accuracy in predicting NMR chemical shifts, with some studies suggesting the use of specialized functionals for proton and carbon shifts. arxiv.org The calculated spectra can be compared with experimental data to confirm the proposed structure. Machine learning approaches are also emerging as powerful tools for the accurate prediction of NMR chemical shifts. nih.govnih.gov

Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of "2-Heptyn-4-ol, 1-(1-piperidinyl)-" can be calculated using DFT. After optimizing the geometry to a minimum on the potential energy surface (confirmed by the absence of imaginary frequencies), a frequency calculation can be performed. ijnc.ir The resulting vibrational modes can be assigned to specific stretching, bending, and torsional motions within the molecule. For instance, characteristic frequencies for the O-H stretch, C≡C stretch, and various C-H and C-N vibrations can be predicted. aip.org It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data, as the harmonic approximation used in the calculations does not fully account for anharmonicity. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for 2-Heptyn-4-ol, 1-(1-piperidinyl)-

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C≡C | Stretching | 2100 - 2260 |

| C-O | Stretching | 1000 - 1300 |

| C-N | Stretching | 1000 - 1250 |

Applications in Chemical Synthesis and Advanced Materials

1-(1-Piperidinyl)-2-heptyn-4-ol as a Versatile Synthetic Intermediate

The combination of a propargyl alcohol and a piperidine (B6355638) moiety within a single molecule renders 1-(1-Piperidinyl)-2-heptyn-4-ol a valuable intermediate in organic synthesis. Propargylamines and propargyl alcohols are recognized as important precursors for a wide array of molecular structures, including nitrogen-containing heterocycles, natural products, and biologically active compounds. acs.orgmdpi.com

The multifunctionality of 1-(1-Piperidinyl)-2-heptyn-4-ol allows for its elaboration into more complex molecular frameworks through various synthetic transformations. The hydroxyl group can be oxidized to a ketone, or it can be a site for esterification or etherification. The alkyne functionality can participate in a plethora of reactions, including cycloadditions, such as the Diels-Alder reaction when appropriately activated, to form cyclic structures. wikipedia.org Furthermore, the piperidine ring can influence the stereochemical outcome of reactions at the chiral center (C-4) and can be quaternized to introduce a positive charge, thereby modifying the molecule's solubility and electronic properties.

The presence of both an amino group and a hydroxyl group allows for the potential formation of intramolecular hydrogen bonds, which can influence the conformation of the molecule and the stereoselectivity of its reactions. The strategic manipulation of these functional groups can lead to the synthesis of diverse and complex molecular architectures. For instance, the propargyl alcohol moiety is a key structural element in many bioactive compounds and serves as a crucial building block for the synthesis of complex molecules. nih.gov

The structural motifs present in 1-(1-Piperidinyl)-2-heptyn-4-ol are found in numerous natural products. Piperidine alkaloids, for example, are a large and diverse class of natural products with a wide range of biological activities. mdpi.com The synthesis of natural product-like polyhydroxylated pyrrolidine (B122466) and piperidine alkaloids often involves the use of cyclic nitrones derived from chiral precursors, which can undergo diastereoselective additions with various nucleophiles. mdpi.com While not a direct precursor, the structural elements of 1-(1-Piperidinyl)-2-heptyn-4-ol could be incorporated into synthetic strategies targeting such natural products.

The synthesis of complex natural products often relies on the strategic use of C-H functionalization, a powerful tool that can simplify synthetic routes. nih.govrsc.org The various C-H bonds within the 1-(1-Piperidinyl)-2-heptyn-4-ol molecule, particularly those adjacent to the nitrogen and oxygen atoms, could be targeted for selective functionalization to build molecular complexity. The synthesis of various natural products containing amino acid components highlights the importance of such building blocks in creating intricate molecular structures.

Integration into Polymer and Materials Science

The alkyne functionality in 1-(1-Piperidinyl)-2-heptyn-4-ol provides a handle for its integration into polymeric materials. The polymerization of alkynes can lead to the formation of conjugated polymers with interesting electronic and optical properties. rsc.orgscispace.com The presence of the hydroxyl and piperidinyl groups would introduce functionality into the polymer chain, which could be used to tune the material's properties, such as solubility, thermal stability, and its ability to coordinate with metal ions.

For instance, an efficient hydroxyl-yne click polymerization using activated alkynes and alcohols has been developed, yielding poly(vinyl ether ester)s with high molecular weights. rsc.org This suggests a potential pathway for the polymerization of 1-(1-Piperidinyl)-2-heptyn-4-ol, where the hydroxyl group could react with an activated alkyne monomer. Furthermore, polymers containing amino groups are explored for their potential as biocidal materials. nih.gov The incorporation of the piperidine moiety could therefore impart antimicrobial properties to the resulting polymer.

Table 1: Potential Polymerization Strategies for 1-(1-Piperidinyl)-2-heptyn-4-ol

| Polymerization Method | Monomer Functionality Utilized | Potential Polymer Properties |

| Alkyne Metathesis | Alkyne | Conjugated backbone, potential for electronic applications. |

| Click Polymerization | Hydroxyl and/or Alkyne | Functionalized polymer with tunable properties. |

| Radical Polymerization | Alkyne | Potentially cross-linked materials. |

This table presents hypothetical polymerization strategies based on the known reactivity of the functional groups present in 1-(1-Piperidinyl)-2-heptyn-4-ol.

Role in Catalyst Design and Development (e.g., as ligands or scaffolds)

Chiral amino alcohols are a well-established class of ligands for asymmetric catalysis, particularly in the enantioselective addition of organozinc reagents to aldehydes. rsc.orgnih.govacs.org The 1-(1-Piperidinyl)-2-heptyn-4-ol molecule contains a chiral center at the C-4 position and possesses both an amino group (piperidine) and a hydroxyl group, making it a promising candidate for development as a chiral ligand.

The nitrogen of the piperidine ring and the oxygen of the hydroxyl group can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a catalytic reaction. The rigidity of the piperidine ring and the conformational constraints imposed by the alkyne moiety could enhance the enantioselectivity of the catalyst. While direct studies using this specific compound are not available, the general principles of amino alcohol-ligated catalysis suggest its potential in this area. For example, carbohydrate-derived amino-alcohol ligands have been shown to be effective in the asymmetric alkynylation of aldehydes. acs.org

Table 2: Illustrative Enantioselectivities in Asymmetric Reactions Using Amino Alcohol Ligands

| Reaction | Chiral Ligand Type | Product Enantiomeric Excess (ee) |

| Diethylzinc addition to benzaldehyde | Ephedrine-based amino alcohol | Up to 98% |

| Phenylacetylene addition to benzaldehyde | Prolinol-derived amino alcohol | Up to 95% |

| Alkynylation of aromatic aldehydes | Carbohydrate-derived amino alcohol | Up to 99% |

This table provides examples of enantioselectivities achieved with various chiral amino alcohol ligands in asymmetric synthesis, illustrating the potential of this class of compounds in catalysis. The data is based on published literature for structurally related ligands.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes

The synthesis of propargylamines, including 2-Heptyn-4-ol, 1-(1-piperidinyl)-, has traditionally relied on multicomponent reactions such as the A³ (aldehyde-alkyne-amine) coupling. phytojournal.com Future research is increasingly focused on aligning these synthetic methods with the principles of green chemistry.

A primary avenue of research is the development of solvent-free reaction conditions. nih.govresearchgate.net Eliminating volatile organic solvents reduces environmental impact and can simplify product purification. Methodologies using microwave irradiation in conjunction with solvent-free conditions have shown promise for accelerating these reactions. nih.gov

Another key direction is the move towards metal-free catalysis. nih.gov While many A³ coupling reactions are catalyzed by metals like copper, concerns about metal toxicity and contamination of the final product drive the search for alternatives. nih.govnih.gov Organocatalysis, using small organic molecules like proline, represents one such approach. mpg.de Furthermore, exploiting the inherent reactivity of specific substrates, such as salicylaldehyde, can circumvent the need for a metal catalyst altogether. nih.gov The use of recyclable catalysts, such as copper nanoparticles supported on materials like silica (B1680970) or titania, also presents a greener alternative by allowing for easy separation and reuse of the catalyst. nih.govrsc.org

Exploration of Novel Catalytic Transformations

The alkyne and amine functionalities within 2-Heptyn-4-ol, 1-(1-piperidinyl)- make it a versatile substrate for a wide array of novel catalytic transformations. Research in this area aims to leverage the compound's reactivity to construct more complex molecular architectures.

Gold and palladium catalysts are particularly effective in activating the alkyne group for various transformations. acs.orgmdpi.comresearchgate.net For instance, gold catalysts can facilitate oxidative 1,2-difunctionalizations of aminoalkynes, leading to the formation of valuable 2-aminoamides. acs.org Palladium catalysis, on the other hand, can be ingeniously regulated to achieve highly selective cyclization or isomerization of propargylamines, yielding functionalized quinolines or 1-azadienes, respectively. mdpi.comresearchgate.netdoaj.org

Hydroamination is another critical area of exploration. acs.org Lanthanide-catalyzed intramolecular hydroamination/cyclization of aminoalkynes offers a direct route to nitrogen-containing heterocycles. acs.org Additionally, base-mediated intramolecular hydroamination provides a transition-metal-free pathway to functionalized imidazoles. acs.org The development of catalytic aminohalogenation reactions further expands the synthetic utility, enabling the stereoselective creation of halogen-functionalized amines which are themselves versatile synthetic intermediates. nih.gov

Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring

Understanding and optimizing the synthetic routes and catalytic transformations of 2-Heptyn-4-ol, 1-(1-piperidinyl)- necessitates advanced methods for reaction monitoring. Future research will increasingly rely on techniques that provide real-time, in-situ analysis of reaction kinetics and mechanisms. shimadzu.com

Spectroscopic methods such as Raman and Near-Infrared (NIR) spectroscopy are powerful tools for this purpose. acs.orgnih.govresearchgate.net These techniques can monitor the disappearance of reactants and the formation of products by tracking characteristic vibrational bands, often without the need for sample extraction. nih.govresearchgate.net This allows for continuous, non-invasive monitoring, which is particularly advantageous in optimizing reaction conditions like temperature and flow rate in continuous-flow systems. nih.gov

Mass spectrometry-based techniques offer another frontier for real-time analysis. nih.gov Methods like Direct Analysis in Real Time Mass Spectrometry (DART-MS) and Probe Electrospray Ionization (PESI) allow for the direct sampling and ionization of reaction mixtures, providing immediate information on the molecular weight of species present. shimadzu.comnih.gov This is highly effective for tracking the progression of a reaction, identifying intermediates, and quantifying products, even in complex heterogeneous mixtures. nih.gov Combining these advanced analytical tools with automated sampling systems will enable high-throughput experimentation and accelerate the discovery of new reactions and optimal conditions. acs.org

Deepening Theoretical Understanding of Reactivity and Selectivity

Complementing experimental work, computational and theoretical studies are crucial for gaining a deeper understanding of the factors that govern the reactivity and selectivity of 2-Heptyn-4-ol, 1-(1-piperidinyl)-. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms at the molecular level. acs.orgrsc.org

Theoretical studies can model the entire reaction pathway, calculating the energetics of transition states and intermediates. This allows researchers to understand why a particular catalyst or set of conditions leads to a specific product. For example, DFT calculations have been used to investigate the mechanism of organolanthanide-catalyzed hydroamination/cyclization of aminoalkynes, revealing the distinct energetic profiles of the cyclization and protonolysis steps. acs.org Such studies can also explain the influence of the metal center and substrate substituents on reaction rates and outcomes. acs.org

Furthermore, computational analysis can predict the selectivity of inhibitors and substrates for different enzymes or catalysts, which is a critical aspect of drug design and catalyst development. nih.gov By modeling the interactions between a molecule like 2-Heptyn-4-ol, 1-(1-piperidinyl)- and a catalytic active site, researchers can rationally design more efficient and selective chemical processes. nih.govmdpi.com Mechanochemical analysis using computational models can also provide insights into how physical forces, such as the strain in a cyclic alkyne, affect the intrinsic reactivity of the triple bond. rsc.org

Potential for Bioorthogonal Chemistry Applications

The alkyne moiety is a key functional group in the field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The terminal alkyne in a precursor to 2-Heptyn-4-ol, 1-(1-piperidinyl)- makes it a candidate for such applications, particularly as a chemical handle for labeling and imaging biomolecules. rsc.org

The most prominent bioorthogonal reaction involving alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." rsc.orgcam.ac.uk An alkyne-tagged molecule can be covalently linked to an azide-tagged biomolecule or fluorescent probe. rsc.org While the copper catalyst can be toxic to cells, new ligand systems are being developed to mitigate this issue. nih.gov

An even more promising direction for in vivo applications is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a toxic metal catalyst. rsc.orgnih.gov While 2-Heptyn-4-ol, 1-(1-piperidinyl)- is an unstrained alkyne, its derivatives could be designed for other bioorthogonal reactions. cam.ac.uk The development of unstrained alkynes as bioorthogonal handles is an active area of research, as they are often easier to synthesize and more stable than their strained counterparts. cam.ac.uk The versatility of the alkyne group allows it to participate in various cycloaddition reactions, making it a valuable tool for protein modification, drug delivery, and cellular imaging. cam.ac.uknih.gov

Q & A

Q. What are the recommended methods for synthesizing 1-(1-piperidinyl)-2-heptyn-4-ol, and how can reaction conditions be optimized?

Answer: Synthesis of piperidine-containing compounds often involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine are synthesized using a base (e.g., NaOH) in dichloromethane, followed by sequential washing and purification steps . Key optimization parameters include:

| Parameter | Example Conditions | Reference |

|---|---|---|

| Solvent | Dichloromethane | |

| Base | Sodium hydroxide | |

| Temperature | Room temperature (20–25°C) | |

| Purification | Column chromatography |

For 2-heptyn-4-ol derivatives, alkyne functionalization and piperidine coupling steps may require inert atmospheres (N₂/Ar) to prevent oxidation. Pilot-scale optimization should prioritize yield (>70%) and purity (>95%) via LC-MS or NMR validation .

Q. How should researchers safely handle 1-(1-piperidinyl)-2-heptyn-4-ol, given its potential hazards?

Answer: Piperidine derivatives often exhibit skin/eye irritation and respiratory toxicity. Based on analogous compounds:

- GHS Classifications : Skin irritation (Category 2), eye irritation (Category 2A), STOT SE 3 (respiratory irritation) .

- Safety Protocols :

In case of exposure:

- Eye contact : Rinse with water for 15 minutes; seek medical attention .

- Inhalation : Move to fresh air; administer oxygen if necessary .

Q. What analytical techniques are suitable for characterizing 1-(1-piperidinyl)-2-heptyn-4-ol?

Answer:

- Structural Elucidation :

- Purity Assessment :

- HPLC : Use C18 columns with methanol/buffer mobile phases (e.g., 65:35 methanol:sodium acetate, pH 4.6) .

- Mass Spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?

Answer: Piperidine-alcohol hybrids (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) are studied for receptor binding using:

- Docking Simulations : Software like AutoDock Vina to predict interactions with GPCRs or ion channels .

- QSAR Models : Correlate substituent effects (e.g., alkyne length, piperidine substitution) with activity .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent .

For 2-heptyn-4-ol derivatives, focus on steric and electronic effects of the alkyne moiety on receptor affinity .

Q. How can contradictory pharmacological data for piperidine derivatives be resolved?

Answer: Discrepancies in activity data (e.g., IC₅₀ variability) may arise from:

- Assay Conditions : Differences in cell lines, buffer pH, or incubation time .

- Impurity Interference : Validate purity (>98%) via HPLC and quantify impurities (e.g., 1-(2-methylphenyl)piperidin-4-one derivatives) .

- Orthogonal Assays : Compare results from radioligand binding, calcium flux, and functional cAMP assays .

Example resolution workflow:

Re-synthesize compound under standardized conditions .

Validate purity and stability (e.g., 24-hour PBS stability test) .

Repeat assays in triplicate across multiple models (e.g., in vitro vs. ex vivo) .

Q. What strategies enhance the metabolic stability of piperidine-alcohol compounds in preclinical studies?

Answer:

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -F, -CF₃) to reduce CYP450-mediated oxidation .